4-Hydroxypyrimidine

概述

描述

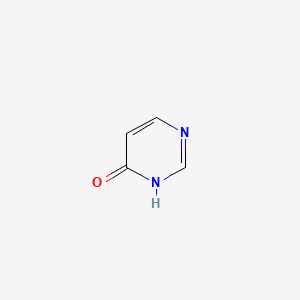

4-Hydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a hydroxyl group attached to the fourth carbon atom of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, biology, and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification with glacial acetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反应分析

Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .

科学研究应用

Medicinal Chemistry Applications

Prolyl Hydroxylase Domain (PHD) Inhibitors

4-Hydroxypyrimidine derivatives have been identified as potent inhibitors of prolyl hydroxylases, which are critical in the regulation of hypoxia-inducible factors (HIFs). These inhibitors can enhance HIF levels, providing therapeutic benefits in conditions like anemia and ischemia. A study detailed the structure-activity relationship (SAR) of this compound-based PHD inhibitors, revealing their potential for oral bioavailability and selectivity over other 2-oxoglutarate oxygenases .

Case Study: PHD Inhibition for Anemia Treatment

- Objective : To evaluate the efficacy of this compound derivatives as PHD inhibitors.

- Findings : The study reported that specific this compound compounds demonstrated significant inhibition of PHDs, leading to increased levels of HIF and subsequent erythropoiesis.

- : These compounds may serve as a basis for developing new treatments for renal anemia.

Agricultural Applications

Plant Growth Regulators

Research has shown that this compound and its derivatives can act as plant growth regulators. For example, potassium salts of this compound have been tested for their effects on plant growth under various conditions.

Case Study: Effects on Crop Yield

- Crop Studied : Sunflower (Helianthus annuus)

- Methodology : Application of this compound as a microfertilizer in field trials.

- Results : Enhanced growth metrics were observed, including increased biomass and seed yield compared to control groups.

- : The application of this compound can improve crop productivity, particularly under suboptimal growth conditions .

Biochemical Applications

Tautomerism Studies

The tautomeric forms of this compound have been extensively studied due to their implications in biochemical pathways. Understanding the keto-enol tautomerism is crucial for elucidating the compound's reactivity and interaction with biological molecules.

Case Study: Tautomerism Investigation

- Objective : To analyze the tautomerism of this compound and related compounds.

- Findings : The study demonstrated that the keto form predominates under physiological conditions, influencing its biological activity.

- : Insights into tautomerism can aid in designing more effective derivatives with desired pharmacological properties .

Table 1: Summary of Medicinal Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anemia Treatment | PHD Inhibitors | Increased HIF levels; potential for oral use |

| Cancer Therapy | Antitumor agents | Selective inhibition of tumor growth |

| Neuroprotection | Neuroprotective agents | Enhanced neuronal survival in hypoxic conditions |

Table 2: Agricultural Applications

| Crop Type | Application Method | Outcome |

|---|---|---|

| Sunflower | Microfertilizer | Increased biomass and seed yield |

| Corn | Growth regulator | Enhanced resistance to saline soil conditions |

| Wheat | Foliar application | Improved nutrient uptake |

作用机制

The mechanism of action of 4-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylases, which play a role in the regulation of oxygen homeostasis in cells. By inhibiting these enzymes, this compound can increase the levels of hypoxia-inducible factors, leading to various biological effects .

相似化合物的比较

- 2-Hydroxypyrimidine

- 5-Hydroxypyrimidine

- 6-Hydroxypyrimidine

Comparison: 4-Hydroxypyrimidine is unique due to the position of the hydroxyl group on the fourth carbon atom, which influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

生物活性

4-Hydroxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It serves as a scaffold for the development of various pharmacologically active agents, particularly in the treatment of conditions such as anemia, cancer, and bacterial infections. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound acts primarily through inhibition of prolyl hydroxylases (PHDs), which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, this compound leads to increased levels of HIFs, which play critical roles in erythropoiesis and cellular responses to hypoxia. This mechanism is particularly relevant in the context of treating renal anemia and other hypoxic conditions .

Table 1: Summary of Biological Activities of this compound

Structure-Activity Relationship (SAR)

Research into the SAR of this compound derivatives has identified key structural features that enhance biological activity. Modifications at various positions on the pyrimidine ring can significantly influence potency and selectivity towards specific targets.

- Hydrophobic Pocket Binding : Derivatives that exploit hydrophobic interactions at the PHD active site have shown improved efficacy. For example, biphenyl substituents have been found to increase binding affinity and selectivity .

- Substituent Variations : The introduction of different functional groups can modulate both the pharmacokinetic properties and biological activity. For instance, compounds with lipophilic chains have demonstrated stronger immunomodulatory effects .

Table 2: Selected this compound Derivatives and Their Activities

| Compound Name | Modifications | Activity Type | IC50 (µM) |

|---|---|---|---|

| 4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine | Amide group at C-5 | PHD Inhibition | 0.45 |

| 2-Amino-4-hydroxypyrimidine-5-carboxylates | Zinc binding group | Antibacterial | 0.30 |

| SCM9 | Lipophilic chain | Immunomodulatory | 25 |

Case Studies

- Treatment of Anemia : A study highlighted a specific derivative of this compound that effectively increased hemoglobin levels in animal models by inhibiting PHDs, thus demonstrating its potential as a therapeutic agent for renal anemia .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of a series of 2-amino-4-hydroxypyrimidines against Burkholderia pseudomallei. These compounds showed significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents targeting specific metabolic pathways absent in mammals .

- Cancer Research : Research has indicated that certain derivatives possess antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .

属性

IUPAC Name |

1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063524 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000664 [mmHg] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4562-27-0, 51953-17-4 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4-Hydroxypyrimidine is C4H4N2O, and its molecular weight is 96.09 g/mol.

A: Researchers have used various spectroscopic techniques to characterize this compound and its derivatives. These include: * NMR spectroscopy (1H and 13C NMR): Used to determine the structure and tautomeric forms of the compound and its derivatives. []* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, particularly regarding tautomeric forms. []* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, often coupled with techniques like GC-MS/MS. [] * UV-Vis Spectroscopy: Useful for studying the compound's electronic transitions and complexation behavior with metals. []

A: Tautomerism refers to the dynamic equilibrium between two structural isomers of a compound that differ in the position of a proton and often a double bond. This compound can exist in two main tautomeric forms: the this compound (enol form) and 4(3H)-pyrimidinone (keto form). []

A: The position of the tautomeric equilibrium is influenced by several factors, including:* Solvent: Polar solvents tend to favor the keto form, while non-polar solvents favor the enol form. [, ] * Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the stability of each tautomer. For instance, attaching an OH or SH group stabilizes the dioxo or oxo-thione forms, respectively. []* pH: The protonation state of the molecule can shift the equilibrium.

A: The stability of this compound can be influenced by factors such as:* pH: The compound may be susceptible to degradation under strongly acidic or basic conditions. * Temperature: Elevated temperatures can lead to decomposition. * Light: Exposure to UV light may cause photodegradation. []

A: While specific information about material compatibility is limited in the provided research, it's important to consider potential interactions with:* Strong oxidizing or reducing agents: These could react with the pyrimidine ring.* Metals: The compound may form complexes with certain metal ions, potentially affecting its stability and properties. []

A: While this compound itself may not be a widely recognized catalyst, derivatives like 2-hydroxypyrimidine can act as co-substrates for certain enzymes like xanthine oxidase. []

A: Yes, computational chemistry tools have been employed to investigate this compound. Examples include:* Density Functional Theory (DFT) calculations: Used to study the electronic structure, tautomerism, and potential energy surfaces of the molecule. [, ] * Molecular Modeling: Applied to explore the conformational space and interactions of this compound and its derivatives. []

ANone: Structural modifications to the this compound scaffold can significantly influence its properties, including:

- Tautomeric Equilibrium: As mentioned earlier, the addition of electron-donating or withdrawing groups can shift the equilibrium between the enol and keto forms. [, ]

- Metal Complexation: The nature and position of substituents can affect the ability of the compound to chelate metal ions. []

- Biological Activity: Substitutions on the pyrimidine ring can dramatically alter biological activity, leading to compounds with diverse applications, such as fungicides [] or CXCR2 chemokine receptor antagonists. []

A: Various synthetic routes are available for this compound and its derivatives. Common methods include:* Cyclization Reactions: Starting materials like N-cyano-cyanoaceto derivatives can be cyclized to form pyrimidine rings. []* Condensation Reactions: For instance, the reaction of 3-ethoxycarhonylcoumarin with thiourea can yield 2-Mercapto-4-hydroxypyrimidine[3,4-b]coumarin. []

A: The diverse structure and properties of this compound and its derivatives lend themselves to various applications, including:* Pharmaceuticals: Derivatives have been investigated for their potential as CXCR2 chemokine receptor antagonists, which could be relevant for treating inflammatory diseases. []* Agrochemicals: Some derivatives have shown promising fungicidal activity. []* Materials Science: The ability of certain derivatives to form strong hydrogen bonds, such as ureidopyrimidinones, makes them interesting building blocks for supramolecular assemblies and materials. [, ]

ANone: Various analytical techniques are employed to characterize and quantify this compound and related compounds. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with UV detection. []

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): Allows for the separation, identification, and quantification of the compound and its metabolites in complex mixtures. []

- X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state forms, including information about intermolecular interactions and tautomeric forms. []

A: While limited information is available in the provided research regarding the specific environmental impact of this compound, studies on the pesticide pirimicarb, which contains a this compound moiety, highlight the importance of understanding the compound's fate in the environment. Research has shown that pirimicarb undergoes photodegradation under both natural and artificial sunlight, with several degradation products identified. [] This suggests the need for further investigation into the persistence, bioaccumulation potential, and potential ecotoxicological effects of this compound and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。